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Compound of Interest

Compound Name: Cenp-E-IN-3

Cat. No.: B15608062 Get Quote

Important Note: Extensive searches of the scientific literature and chemical databases did not

yield specific in vivo application or dosage data for a compound designated "Cenp-E-IN-3". The

information presented herein pertains to the well-characterized and widely studied CENP-E

inhibitor, GSK923295. Researchers should exercise caution and verify the identity of their

specific compound of interest. The protocols and data provided below for GSK923295 may

serve as a valuable reference for designing in vivo studies with other CENP-E inhibitors.

Introduction
Centromere-associated protein E (CENP-E) is a kinesin-like motor protein essential for proper

chromosome alignment during mitosis. Its inhibition leads to mitotic arrest and subsequent cell

death, making it an attractive target for cancer therapy. GSK923295 is a potent and selective

allosteric inhibitor of CENP-E's ATPase activity.[1] This document provides a detailed overview

of its in vivo application and dosage in various mouse models, based on published preclinical

studies.

Mechanism of Action of CENP-E Inhibition
CENP-E plays a crucial role in the congression of chromosomes to the metaphase plate. It acts

as a molecular motor, transporting chromosomes along microtubules. Inhibition of CENP-E's

ATPase activity by compounds like GSK923295 disrupts this process, leading to the failure of

chromosomes to align properly. This activates the spindle assembly checkpoint (SAC), causing

a prolonged mitotic arrest.[2] Ultimately, this sustained arrest can trigger apoptosis

(programmed cell death) in cancer cells.
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Caption: Signaling pathway of CENP-E inhibition by GSK923295.
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Quantitative Data Summary
The following tables summarize the in vivo dosages and activities of GSK923295 in various

mouse xenograft models.

Table 1: In Vivo Efficacy of GSK923295 in Mouse Xenograft Models
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Tumor Type Cell Line
Mouse
Strain

Dosage and
Administrat
ion

Observed
Effect

Reference

Colon

Carcinoma
Colo205 Nude Mice

62.5 mg/kg

and 125

mg/kg,

intraperitonea

lly (i.p.), daily

for 3 days,

repeated for

2 cycles with

4 days rest

Dose-

dependent

tumor growth

delay; partial

and complete

regressions

at 125 mg/kg.

[1]

[1]

Breast

Cancer
Cal51

Athymic

Nude Mice

62.5 mg/kg,

i.p., every

other day for

3 doses

Suppression

of tumor

growth.[3]

[3]

Pediatric

Solid Tumors
Various

NOD/SCID

Mice

125 mg/kg,

i.p., daily on

days 1-3 and

8-10,

repeated at

day 21

Significant

antitumor

activity in 32

of 35 solid

tumor

xenografts;

Complete

responses in

Ewing

sarcoma,

rhabdoid, and

rhabdomyosa

rcoma

models.

[4]

Broad

Spectrum

Various Nude Mice 125 mg/kg,

i.p., for 3

consecutive

days for two

cycles

Objective

responses in

5/11 tumor

lines

(Colo205, H-

[5]
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separated by

4 days

460, A549,

H1299,

SKOV3).[5]

Table 2: Pharmacokinetic Parameters of GSK923295 in Mice

Parameter Value Mouse Strain Administration Reference

Terminal

Elimination Half-

life

~12 hours (in

humans, mouse

data not

specified but

expected to be

shorter)

Not Specified Intravenous (i.v.) [6]

In Vivo Activity

Dose-dependent

increase in

4N/2N DNA ratio

in tumor

homogenates

Not Specified
Intraperitoneal

(i.p.)
[5]

Experimental Protocols
General Xenograft Tumor Model Establishment
A common procedure for establishing xenograft models is as follows:

Cell Culture: Culture human tumor cells (e.g., Colo205, Cal51) in appropriate media and

conditions until they reach the desired confluence.

Cell Harvest: Harvest the cells using trypsinization, wash with phosphate-buffered saline

(PBS), and resuspend in a suitable medium, often mixed with Matrigel, to a final

concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.

Implantation: Subcutaneously or orthotopically inject the cell suspension into the flank or

relevant tissue (e.g., mammary fat pad for breast cancer models) of immunocompromised

mice (e.g., nude or NOD/SCID mice).[3]
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Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor

dimensions with calipers and calculate tumor volume using the formula: (Width² x Length) /

2.

Treatment Initiation: Once tumors reach a predetermined average volume (e.g., 100-200

mm³), randomize the mice into treatment and control groups.

Formulation and Administration of GSK923295
Formulation: While specific formulations for preclinical studies are not always detailed in

publications, a common approach for similar small molecules is to dissolve them in a vehicle

such as a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration should

be adjusted to deliver the desired dose in a manageable injection volume (typically 100-200

µL for mice).

Administration: The most frequently reported route of administration for GSK923295 in

mouse models is intraperitoneal (i.p.) injection.[1][3][5]

Experimental Workflow for an In Vivo Efficacy Study
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Caption: A typical experimental workflow for in vivo efficacy studies of GSK923295.
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Assessment of Antitumor Activity
Tumor Growth Inhibition: Regularly measure tumor volumes in both control and treatment

groups. The percentage of tumor growth inhibition (% TGI) can be calculated to quantify the

efficacy of the treatment.

Objective Responses: Categorize the response of individual tumors as complete response

(CR; disappearance of the tumor), partial response (PR; significant reduction in tumor

volume), stable disease (SD; no significant change), or progressive disease (PD).[1]

Histological Analysis: At the end of the study, excise tumors and fix them in formalin for

paraffin embedding. Section the tumors and perform hematoxylin and eosin (H&E) staining

to observe morphological changes, such as an increase in mitotic figures and apoptotic

bodies.[5]

Pharmacodynamic Markers: Analyze tumor homogenates by flow cytometry to assess the

DNA content (e.g., an increase in the 4N population, indicative of mitotic arrest).[5]

Immunohistochemistry for markers of mitosis (e.g., phospho-histone H3) and apoptosis (e.g.,

cleaved caspase-3) can also be performed.

Conclusion
GSK923295 has demonstrated broad-spectrum antitumor activity in a variety of preclinical

mouse xenograft models. The typical effective dosage ranges from 62.5 to 125 mg/kg

administered intraperitoneally on various schedules. These application notes and protocols

provide a foundation for researchers to design and execute in vivo studies investigating CENP-

E inhibitors. It is imperative to perform dose-finding and toxicity studies for any new compound

and to adhere to institutional guidelines for animal welfare.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.pnas.org/doi/10.1073/pnas.0915068107
https://aacrjournals.org/cancerres/article/67/9_Supplement/1522/536684/GSK923295A-a-potent-and-selective-CENP-E-inhibitor
https://aacrjournals.org/cancerres/article/67/9_Supplement/1522/536684/GSK923295A-a-potent-and-selective-CENP-E-inhibitor
https://www.benchchem.com/product/b15608062?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. pnas.org [pnas.org]

2. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate
aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]

3. CENP-E inhibition induces chromosomal instability and synergizes with diverse
microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

4. selleckchem.com [selleckchem.com]

5. aacrjournals.org [aacrjournals.org]

6. The mitotic kinesin CENP-E is a processive transport motor - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Cenp-E Inhibitors in
Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15608062#in-vivo-application-and-dosage-of-cenp-e-
in-3-in-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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